molecular formula C20H17N3O3S B2948414 (E)-3-(1,3-benzothiazol-2-yl)-N-[cyano-(2,4-dimethoxyphenyl)methyl]prop-2-enamide CAS No. 1356781-59-3

(E)-3-(1,3-benzothiazol-2-yl)-N-[cyano-(2,4-dimethoxyphenyl)methyl]prop-2-enamide

Cat. No.: B2948414
CAS No.: 1356781-59-3
M. Wt: 379.43
InChI Key: IGBYFGJCSCQDFQ-UHFFFAOYSA-N
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Description

The compound (E)-3-(1,3-benzothiazol-2-yl)-N-[cyano-(2,4-dimethoxyphenyl)methyl]prop-2-enamide features a conjugated enamide backbone linking a benzothiazole moiety to a cyano-substituted dimethoxyphenyl group. The (E)-configuration ensures spatial alignment of the conjugated π-system, which is critical for electronic properties and intermolecular interactions. The benzothiazole group is a heterocyclic aromatic system known for enhancing bioactivity in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications .

Properties

IUPAC Name

(E)-3-(1,3-benzothiazol-2-yl)-N-[cyano-(2,4-dimethoxyphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-25-13-7-8-14(17(11-13)26-2)16(12-21)22-19(24)9-10-20-23-15-5-3-4-6-18(15)27-20/h3-11,16H,1-2H3,(H,22,24)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBYFGJCSCQDFQ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(C#N)NC(=O)C=CC2=NC3=CC=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(C#N)NC(=O)/C=C/C2=NC3=CC=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(1,3-benzothiazol-2-yl)-N-[cyano-(2,4-dimethoxyphenyl)methyl]prop-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C19H18N4O2SC_{19}H_{18}N_{4}O_{2}S. Its structure features a benzothiazole moiety, a cyano group, and a prop-2-enamide functional group.

PropertyValue
Molecular Weight366.44 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For example, benzothiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Induction of Apoptosis : Studies have demonstrated that benzothiazole derivatives can activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : These compounds may induce cell cycle arrest at the G1 or G2 phase, preventing cancer cells from dividing.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Certain benzothiazole derivatives have shown effectiveness against various bacterial strains, including:

  • Gram-positive bacteria : Such as Staphylococcus aureus.
  • Gram-negative bacteria : Including Escherichia coli.

The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Enzyme Inhibition

Recent studies have reported that the compound may act as an inhibitor of specific enzymes involved in disease processes. For instance, it has shown potential as an inhibitor of Sentrin-specific protease 8 (SENP8), which is involved in post-translational modifications of proteins. The inhibitory activity was quantified with an IC50 value of approximately 299 nM, indicating potent enzyme inhibition .

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of a related benzothiazole compound in vitro. The results indicated that treatment with the compound resulted in a significant reduction in cell viability in various cancer cell lines, including breast and lung cancer cells. The study concluded that the compound could be a promising candidate for further development as an anticancer agent.

Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of benzothiazole derivatives. In this study, the compound was tested against several bacterial strains. Results showed that it exhibited strong antibacterial activity, particularly against E. coli, with minimal inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, focusing on substituent effects, physicochemical properties, and inferred bioactivity:

Compound Key Structural Features Molecular Weight (g/mol) pKa Notable Properties Reference
(E)-3-(1,3-Benzothiazol-2-yl)-N-[cyano-(2,4-dimethoxyphenyl)methyl]prop-2-enamide Benzothiazole, 2,4-dimethoxyphenyl, cyano group, enamide linker ~375 (estimated) Not reported High lipophilicity; potential π-π stacking and hydrogen bonding
(E)-N-(Benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide Benzothiazole, 2,4-dimethoxyphenyl, acrylamide linker (no cyano group) ~340 (estimated) Not reported Reduced polarity compared to cyano analogue; similar π-system
(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide Thiazole (smaller heterocycle), 2,4-dimethoxyphenyl, cyano group, enamide linker 315.35 4.56 ± 0.70 Lower molecular weight; moderate acidity due to cyano and amide groups
N-({(1,3-Benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides Benzothiazole linked via thiourea group; substituted benzamide ~330–400 Not reported Thiourea enhances hydrogen bonding; variable substituents modulate bioactivity
(2E)-3-(2-Furyl)-N-[6-(isopropylsulfamoyl)-1,3-benzothiazol-2-yl]acrylamide Benzothiazole with sulfamoyl group, furyl substituent, enamide linker ~395 (estimated) Not reported Sulfamoyl group improves solubility; furyl enables π-interactions
(E)-3-Dimethylamino-1-(1,3-thiazol-2-yl)prop-2-en-1-one Thiazole, dimethylamino group, enaminone linker 212.29 Not reported Enaminone stabilizes conjugation; dimethylamino enhances basicity

Key Observations

Substituent Effects on Bioactivity: The benzothiazole moiety is a common feature in analogues with reported kinase inhibitory and antimicrobial activity . Its replacement with thiazole () reduces molecular weight but may diminish π-π stacking efficiency.

Linker Variability :

  • Enamide linkers (as in the target compound) favor conjugation and planar rigidity, critical for binding to flat enzymatic pockets. Thiourea linkers () introduce hydrogen-bonding capacity but may reduce metabolic stability .

Physicochemical Properties: The 2,4-dimethoxyphenyl group increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility. This is counterbalanced by the cyano group in the target compound . Sulfamoyl and dimethylamino substituents () introduce basicity or acidity, affecting ionization states under physiological conditions .

Computational Predictions :

  • Molecular docking studies (e.g., AutoDock Vina in ) suggest that benzothiazole derivatives with extended π-systems (e.g., the target compound) exhibit favorable binding to hydrophobic enzyme pockets. The dimethoxyphenyl group may align with aromatic residues like Phe or Tyr via π-π interactions .

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